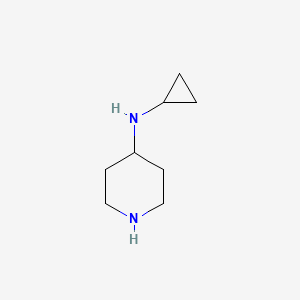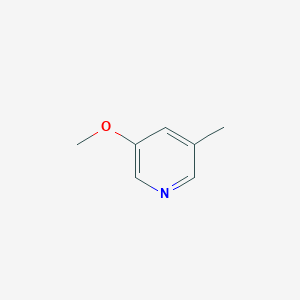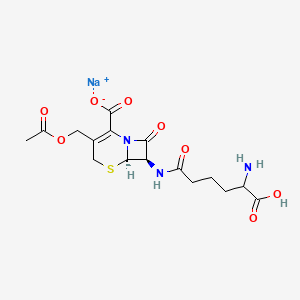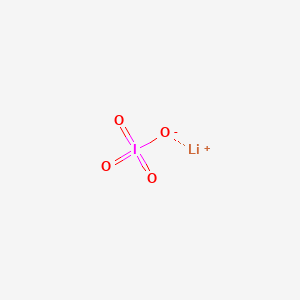
3-(2-Pyrimidinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester
Vue d'ensemble
Description
3-(2-Pyrimidinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester (3-PPCA-DME) is an organic compound that has been studied for its potential use in scientific research and laboratory experiments. It is a colorless, crystalline solid with a molecular weight of 285.37 g/mol, and can be synthesized from the reaction of 3-piperidinecarboxylic acid and 1,1-dimethylethyl ester. 3-PPCA-DME has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Mécanisme D'action
The mechanism of action of 3-(2-Pyrimidinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester is not fully understood. However, it is believed to interact with enzymes in a manner similar to other organic compounds. Specifically, it is believed to bind to the active site of the enzyme, which prevents the enzyme from catalyzing the reaction it normally would.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-Pyrimidinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester are not fully understood. However, it has been studied for its potential effects on the metabolism of phospholipids, nitric oxide production, and prostaglandin production. It is believed that 3-(2-Pyrimidinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester may inhibit the activity of phospholipase A2, nitric oxide synthase, and cyclooxygenase, which could lead to the inhibition of these processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(2-Pyrimidinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, 3-(2-Pyrimidinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester has been studied for its potential use as an inhibitor of phospholipase A2, nitric oxide synthase, and cyclooxygenase, which could be useful in the study of these enzymes. However, the mechanism of action of 3-(2-Pyrimidinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester is not fully understood, and it is not known whether it has any significant effects on biochemical and physiological processes.
Orientations Futures
Potential future directions for the study of 3-(2-Pyrimidinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester include further research into its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments. Additionally, further research could be done to study the potential interactions of 3-(2-Pyrimidinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester with other enzymes and molecules. Additionally, further research could be done to study the potential therapeutic applications of 3-(2-Pyrimidinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester. Finally, further research could be done to study the potential toxic effects of 3-(2-Pyrimidinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester.
Applications De Recherche Scientifique
3-(2-Pyrimidinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester has been studied for its potential applications in scientific research and laboratory experiments. It has been used as a substrate for the enzyme phospholipase A2, which is involved in the metabolism of phospholipids. It has also been used as an inhibitor of the enzyme nitric oxide synthase, which is involved in the production of nitric oxide. Additionally, 3-(2-Pyrimidinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester has been studied for its potential use as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins.
Propriétés
IUPAC Name |
tert-butyl 3-pyrimidin-2-ylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-9-4-6-11(10-17)12-15-7-5-8-16-12/h5,7-8,11H,4,6,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRSHVALUVNZBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592840 | |
| Record name | tert-Butyl 3-(pyrimidin-2-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Pyrimidinyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester | |
CAS RN |
182416-13-3 | |
| Record name | tert-Butyl 3-(pyrimidin-2-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Oxa-8-azaspiro[4.5]decan-4-ol](/img/structure/B1603575.png)



![Diphenyl-[1-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]phosphane](/img/structure/B1603580.png)








